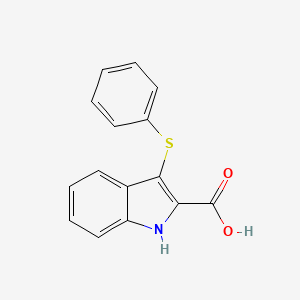

3-(phenylthio)-1H-Indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPOQBAUHGNFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylthio 1h Indole 2 Carboxylic Acid and Analogues

Direct Synthetic Routes to 3-(phenylthio)-1H-Indole-2-carboxylic Acid

Direct C-H functionalization at the C-3 position of the indole (B1671886) nucleus represents the most atom-economical approach to synthesize this compound and its derivatives. These methods circumvent the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Metal-Catalyzed Approaches in the Synthesis of this compound

Transition metal catalysis has been instrumental in the development of efficient C-S bond-forming reactions on the indole core. Palladium, copper, and other transition metals have been successfully employed to catalyze the C-3 sulfenylation of indoles.

Palladium catalysts are well-known for their versatility in cross-coupling reactions. In the context of indole sulfenylation, palladium-catalyzed methods often proceed via an oxidative C-H activation mechanism. An efficient protocol for the palladium-catalyzed C-H bond oxidative sulfenylation of indoles utilizes aryl boronic acids and elemental sulfur. nih.gov This method provides a direct pathway to a variety of 3-sulfenylheteroarenes with moderate to excellent yields from readily available starting materials and is suitable for both N-protected and unprotected indoles. nih.gov

Another highly effective one-pot procedure for the 3-sulfenylation of indole-2-carboxylates involves the in situ generation of sulfenyl chlorides from thiols and N-chlorosuccinimide (NCS) at low temperatures. These electrophilic sulfur species then readily react with the electron-rich indole core to afford the desired 3-thioindoles in high yields. nih.gov This method is particularly advantageous due to its operational simplicity and the wide range of functional groups tolerated.

Table 1: Palladium-Mediated C-3 Sulfenylation of Indole Derivatives

| Indole Substrate | Sulfenylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Phenylboronic acid / S8 | Pd(OAc)2 / Pyridine (B92270) | DMF | 100 | 85 | nih.gov |

| Methyl indole-2-carboxylate | Thiophenol / NCS | - | CH2Cl2 | -78 to rt | 95 | nih.gov |

| Ethyl indole-2-carboxylate | 4-Methylthiophenol / NCS | - | CH2Cl2 | -78 to rt | 92 | nih.gov |

| N-Methylindole | 4-Methoxyphenylboronic acid / S8 | Pd(OAc)2 / Pyridine | DMF | 100 | 89 | nih.gov |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the construction of C-S bonds. These methods often exhibit high functional group tolerance and can be performed under milder conditions compared to other transition metal-catalyzed systems. A notable copper-catalyzed C-S bond coupling reaction of indoles with N-thiosuccinimides has been reported to produce mono- and bis-sulfenylated indoles in moderate to excellent yields. nih.gov The in situ generation of electrophilic sulfenyl bromides is proposed to be a key step in the catalytic cycle. nih.gov

Furthermore, copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been developed for the one-pot synthesis of diverse indole-3-carboxylic esters from arylboronic acids and ester (Z)-3-aminoacrylates. nih.gov While this is not a direct sulfenylation of a pre-formed indole, it demonstrates the utility of copper catalysis in constructing functionalized indole cores.

Table 2: Copper-Catalyzed C-3 Sulfenylation of Indoles

| Indole Substrate | Sulfenylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | N-(Phenylthio)succinimide | CuBr / - | DCM | rt | 92 | nih.gov |

| 2-Methylindole | N-(p-Tolylthio)succinimide | CuBr / - | DCM | rt | 88 | nih.gov |

| 5-Bromoindole | N-(Phenylthio)succinimide | CuBr / - | DCM | rt | 85 | nih.gov |

| Indole-5-carbonitrile | N-(4-Chlorophenylthio)succinimide | CuBr / - | DCM | rt | 87 | nih.gov |

Besides palladium and copper, other transition metals such as rhodium, iron, and nickel have also been explored for the sulfenylation of indoles.

Rhodium-catalyzed reactions have shown promise, with a method for the direct sulfenylation of diazooxindoles using disulfides as the sulfenylating agent being developed. rsc.org This reaction proceeds via an intermolecular C–S bond formation, likely through a sulfur ylide intermediate. rsc.org

Iron-catalyzed methods offer a more sustainable and economical approach. A selective sulfenylation of indoles with disulfides using iron(III) fluoride (B91410) in combination with a catalytic amount of iodine has been reported to afford sulfenylindoles in good to excellent yields. researchgate.net

Nickel-catalyzed C-S cross-coupling reactions are also gaining attention. While many nickel-catalyzed methods focus on the coupling of aryl halides with thiols, protocols for the decarbonylative C–S coupling of thioesters to thioethers have been developed, which could be adapted for the synthesis of 3-thioindoles. acs.org Additionally, nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation has been reported. rsc.org

Table 3: Other Transition Metal-Catalyzed C-3 Sulfenylation of Indoles

| Indole Substrate | Sulfenylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diazooxindole | Diphenyl disulfide | Rh2(OAc)4 | DCE | 80 | 78 | rsc.org |

| Indole | Diphenyl disulfide | FeF3 / I2 | DCE | 80 | 95 | researchgate.net |

| 2-Methylindole | Di-p-tolyl disulfide | FeF3 / I2 | DCE | 80 | 92 | researchgate.net |

| Thioester | Aryl boronic acid | NiCl2(PCy3)2 / K3PO4 | Toluene | 110 | - | acs.org |

Metal-Free and Oxidant-Free Methodologies for this compound Synthesis

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free approaches for the C-3 sulfenylation of indoles have been reported, some of which also operate under oxidant-free conditions.

A straightforward and efficient electrophilic sulfenylation of indoles with arylsulfinic acids has been achieved in water without any catalyst or additives, providing 3-arylsulfinylindoles in high yields. acs.orgacs.org This reaction is believed to proceed through an electrophilic substitution mechanism. acs.orgacs.org Another practical approach utilizes hydroiodic acid to promote the regioselective 3-sulfenylation of indoles with sodium sulfinates, affording 3-arylthioindoles and 3-methylthioindoles in good to excellent yields under mild conditions. semanticscholar.org Furthermore, an iodine-catalyzed synthesis of 3-thioindoles using stable and odorless Bunte salts as the sulfenylating agents in DMSO has been developed. acs.org

Radical-initiated reactions provide an alternative pathway for C-S bond formation. These methods often utilize photoredox catalysis or chemical radical initiators to generate a thiyl radical, which then reacts with the indole nucleus.

Visible-light-induced, graphene oxide-promoted C3-chalcogenylation of indoles under transition-metal-free conditions has been demonstrated as an effective strategy. nih.gov Additionally, photocatalytic methods for the direct C3-sulfenylation of N-acyloxyindoles (umpoled indoles) with thiols have been developed. hanyang.ac.kr Depending on the light source and photocatalyst, the reaction can proceed through either homolysis followed by a radical chain pathway or via single electron transfer to generate a thiyl radical. hanyang.ac.kr

Ammonium persulfate has been used to mediate the metal-free synthesis of 3-arylthioindoles from indoles and diaryl disulfides. rsc.orgnih.gov This method is believed to proceed via a radical mechanism initiated by the persulfate.

Table 4: Radical-Initiated C-3 Sulfenylation of Indoles

| Indole Substrate | Sulfenylating Agent | Initiator/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | Thiophenol | Graphene Oxide / Visible Light | DCE | rt, 8h | 92 | nih.gov |

| N-acyloxyindole | Thiophenol | Ru(bpz)3(PF6)2 / Blue LEDs | CH3CN | rt | - | hanyang.ac.kr |

| Indole | Diphenyl disulfide | (NH4)2S2O8 | MeOH | reflux | 85 | rsc.orgnih.gov |

| 2-Methylindole | Di-p-tolyl disulfide | (NH4)2S2O8 | MeOH | reflux | 82 | rsc.orgnih.gov |

Organocatalytic Approaches

The synthesis of 3-sulfenylated indoles, including this compound, has increasingly moved away from metal catalysts to embrace organocatalytic methods. nih.gov These approaches offer advantages such as lower toxicity, reduced cost, and milder reaction conditions. Organic acid-base promoted methods have been developed for the synthesis of 3-arylindoles, highlighting the potential of non-metal catalysis in indole functionalization. nih.gov For instance, a convenient, metal-free synthetic method promoted by an organic acid-base system has been developed to prepare 3-arylindoles. nih.gov In these reactions, an organic acid can catalyze tandem nucleophilic ring-opening and Fischer indolization, while an organic base like triethylamine (B128534) is crucial for the final elimination step. nih.gov While not directly synthesizing the target molecule, these principles are applicable.

Furthermore, iodine-catalyzed systems represent a significant area of metal-free synthesis for 3-sulfenylated indoles. researchgate.net Protocols using iodine with an oxidant like hydrogen peroxide in water have been developed for the oxidative 3-sulfenylation of indoles with thiols. researchgate.net This method is noted for its mild conditions and high regioselectivity, providing good to excellent yields of various 3-sulfanylindoles. researchgate.net

| Catalyst System | Sulfur Source | Key Features |

| Organic Acid-Base | Aryloxiranecarbonitriles | Metal-free, microwave acceleration, short reaction time. nih.gov |

| Iodine/H₂O₂ | Thiols | Metal-free, uses water as a solvent, mild conditions, high regioselectivity. researchgate.net |

| KIO₃ | Thiols | Transition-metal-free, good tolerance and yield in DMSO/H₂O. researchgate.net |

Green Chemistry Principles in Metal-Free Syntheses

Green chemistry principles are increasingly integrated into the synthesis of complex molecules like this compound. A primary goal is the reduction or elimination of hazardous substances, often achieved by avoiding transition-metal catalysts. rsc.org

Key aspects of green chemistry in this context include:

Metal-Free Catalysis : Utilizing systems like iodine, researchgate.net TBAI (tetrabutylammonium iodide), rsc.org or simple bases like NaOH rsc.org avoids the environmental and economic costs associated with metal catalysts. TBAI, for example, can act as both a promoter and a desulfonylation reagent in the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, refraining from the use of transition-metal catalysts, strong oxidants, or bases. rsc.org

Benign Solvents : The use of environmentally friendly solvents is a cornerstone of green chemistry. A notable example is the use of water as a solvent for the iodine-catalyzed sulfenylation of indoles with thiols. researchgate.net Dimethyl carbonate (DMC) is another green solvent employed in iodine-catalyzed oxidative systems for this transformation. researchgate.net

Atom Economy : One-pot and cascade reactions contribute to higher atom economy by reducing the number of purification steps and minimizing waste. dergipark.org.trorganic-chemistry.org

Energy Efficiency : The development of reactions that proceed under mild conditions, such as ambient temperature, or employ energy-efficient techniques like microwave acceleration, aligns with green chemistry goals. nih.gov Photo-induced radical coupling reactions are also gaining attention as a sustainable solution, often employing an organophotocatalyst. rsc.org

Cascade and One-Pot Synthetic Protocols for this compound

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity for synthesizing complex indole derivatives. organic-chemistry.orgresearchgate.net These protocols combine multiple reaction steps into a single operation without isolating intermediates.

For example, a one-pot, three-component reaction has been utilized to synthesize 3-substituted indoles. dergipark.org.tr While specific protocols for this compound are not extensively detailed, related methodologies provide a clear pathway. A palladium-mediated cascade Tsuji-Trost reaction and Heck coupling has been used to create indole-3-acetic acid derivatives in a one-pot synthesis. organic-chemistry.org This process involves the reaction of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives, demonstrating a sophisticated cascade for building the indole core and the side chain simultaneously. organic-chemistry.org

Biocatalytic cascades are also emerging as powerful, green alternatives. A one-pot biocatalytic cascade using multiple enzymes has been developed to synthesize various L-phenylalanine derivatives from aldehydes or carboxylic acids under mild, aqueous conditions. biorxiv.orgnih.gov Such enzymatic approaches could be adapted for the synthesis of functionalized indole carboxylic acids.

Regioselective Functionalization Strategies in the Synthesis of this compound

The synthesis of this compound hinges on the ability to control the position of functionalization on the indole ring. The C-3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution.

Control of Sulfenylation Regioselectivity at the Indole C-3 Position

Achieving selective sulfenylation at the C-3 position is critical. Various methods have been developed to ensure high regioselectivity.

Direct C-H Functionalization : Direct sulfenylation of the indole C-H bond is a common and efficient strategy. researchgate.net This can be achieved using various sulfenylating agents like thiols, researchgate.netrsc.org disulfides, ingentaconnect.com and sulfonyl hydrazides. researchgate.net

Catalyst Control : The choice of catalyst plays a crucial role. Copper(I) iodide (CuI) has been used to catalyze the regioselective sulfenylation of indoles with disulfides, allowing for the tunable synthesis of C3-sulfenylindoles or C2,3-disulfenylindoles based on the stoichiometry of the disulfide. ingentaconnect.com

Promoter-Mediated Reactions : Simple promoters can also direct the reaction. Sodium hydroxide (B78521) (NaOH) has been shown to promote the C-3 sulfenylation of indoles with thiols under mild conditions. rsc.org Similarly, an aqueous HBr-DMSO system can promote a regioselective, metal-free synthesis of sulfenylated indoles. researchgate.net

Iodine-Mediated Systems : Iodine-based systems are highly effective for regioselective C-3 sulfenylation. researchgate.netresearchgate.net Using KIO₃ as the sole catalyst in a DMSO/H₂O mixture or I₂ with H₂O₂ in water allows for the synthesis of 3-sulfenylated indoles with high selectivity and good yields. researchgate.netresearchgate.net

The following table summarizes various methods for achieving C-3 regioselectivity.

| Method | Reagents | Key Advantage |

| CuI Catalysis | Indole, Disulfide | Tunable for mono- or di-sulfenylation. ingentaconnect.com |

| Base Promotion | Indole, Thiol, NaOH | Simple, mild, metal-free conditions. rsc.org |

| HBr-DMSO System | Indole, Aryl thiol | Facile and convenient metal-free approach. researchgate.net |

| Iodine Catalysis | Indole, Thiol, I₂/H₂O₂ | Environmentally friendly (water solvent), high selectivity. researchgate.net |

| Cerium Chloride | Indole, Sulfonylhydrazide, CeCl₃⋅7H₂O-NaI | Inexpensive and readily available reagents. researchgate.net |

Influence of Protecting Groups on Reaction Selectivity

Protecting groups, particularly on the indole nitrogen, can significantly influence the outcome and selectivity of functionalization reactions. lookchem.com While many C-3 sulfenylation methods are compatible with both N-protected and unprotected indoles, acs.org the presence of a protecting group can prevent undesired side reactions at the N-H position and can modulate the electronic properties of the indole ring. lookchem.com

The regioselectivity of palladium-catalyzed oxidative arylation of indoles has been shown to be influenced by N-alkyl protecting groups. uri.edu While this is a different reaction, it underscores the principle that substituents on the nitrogen atom can direct the position of functionalization. Electron-withdrawing groups on the indole ring have been observed to enhance both yield and regioselectivity in certain oxidative coupling reactions. uri.edu

Gram-Scale Synthesis and Process Optimization for this compound

Scaling up the synthesis of a compound from laboratory benchtop to gram-scale or larger presents numerous challenges, including reaction homogeneity, temperature control, and product isolation. nih.govresearchgate.net Process optimization is crucial to ensure the synthesis is reliable, cost-effective, and safe on a larger scale.

While specific literature on the gram-scale synthesis of this compound is limited, general principles from the synthesis of other complex indole derivatives are applicable. For example, a gram-scale synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) highlighted challenges such as the poor solubility of starting materials and the need for careful optimization of activating agents and solvents to achieve a homogeneous and efficient reaction. nih.govresearchgate.net

Key considerations for process optimization include:

Solvent Selection : Choosing a solvent that can dissolve all reactants at a reasonable concentration is vital for a homogeneous reaction, as demonstrated in the HIOC synthesis where a switch to DMF and the addition of pyridine were necessary. nih.gov

Reagent Stoichiometry and Addition : Careful control over the amounts of reagents and their rate of addition can prevent side reactions and improve yield.

Workup and Purification : Isolation of the final product from a large-scale reaction can be non-trivial. nih.gov Developing efficient extraction and crystallization procedures is essential to obtain a pure product without resorting to chromatography, which is often impractical at scale.

Catalyst Loading : For catalyzed reactions, minimizing the catalyst loading while maintaining high conversion rates is important for reducing costs.

Primary attempts at scaling up the NaOH-promoted sulfenylation of indoles have yielded satisfactory results, indicating the potential for this simple method in larger-scale preparations. rsc.org Similarly, the development of scalable syntheses for various polysubstituted indoles demonstrates the feasibility of producing complex indole structures in larger quantities. mdpi.com

Development of Efficient and Recyclable Catalytic Systems

The advancement of catalytic systems is crucial for the efficient synthesis of 3-sulfenylated indoles. While many methods rely on transition-metal catalysts, there is a growing interest in developing transition-metal-free and recyclable catalytic protocols to enhance the sustainability of the synthesis.

One notable approach involves a transition-metal-free catalytic protocol using potassium iodate (B108269) (KIO₃) as the sole catalyst for the C-H sulfenylation of indoles. researchgate.net This method allows for the synthesis of various 3-sulfenylated indoles with good functional group tolerance and satisfactory yields. researchgate.net The use of a simple, inexpensive inorganic salt like KIO₃ represents a move towards more economical and environmentally friendly chemistry. researchgate.net

In the broader context of C-H functionalization for N-heterocycles, heterogeneous photocatalysis has emerged as a promising strategy for developing truly recyclable systems. For instance, graphitic carbon nitride (g-C₃N₄) has been employed as a recyclable, metal-free photocatalyst for the sunlight-induced sulfenylation of quinoxalin-2(1H)-ones. mdpi.com This heterogeneous catalyst can be easily recovered after the reaction and reused multiple times without a significant loss of its catalytic activity. mdpi.com While this specific system has been applied to a different heterocyclic core, it highlights a viable strategy that could be adapted for the synthesis of this compound and its analogues, addressing the critical need for recyclable catalysts in modern organic synthesis.

Below is a table summarizing various catalytic systems used for the synthesis of 3-sulfenylated indole analogues.

| Catalyst System | Substrate | Sulfenylating Agent | Yield (%) | Recyclable |

| KIO₃ (10 mol%) | Indole | Thiophenol | 85% | No |

| g-C₃N₄ | Quinoxalin-2(1H)-one | Thiophenol | 92% | Yes (up to 6 times) |

| Iodophor | Indole | Sulfonyl hydrazide | 85-95% | No |

| [Ru(p-cymene)Cl₂]₂ | 2-phenylbenzo[d]thiazole | Acyl azide | 50-70% | No |

This table presents data for analogous reactions, as specific data for this compound with recyclable catalysts is not extensively documented.

Solvent Selection and Reaction Condition Optimization

The selection of an appropriate solvent and the optimization of reaction conditions are paramount for maximizing the yield and selectivity of the synthesis of this compound and its analogues. The polarity of the solvent, reaction temperature, and choice of additives can profoundly influence the reaction pathway and efficiency.

For the KIO₃-catalyzed C3 sulfenylation of indoles, a mixed solvent system of dimethyl sulfoxide (B87167) (DMSO) and water (H₂O) was found to be optimal. researchgate.net This combination facilitates the dissolution of both the organic substrates and the inorganic catalyst, promoting an efficient reaction. researchgate.net The optimization of conditions for related C-H functionalization of indole derivatives often involves screening a variety of solvents. For instance, in the palladium-catalyzed C-H functionalization of indoles bearing acid or ester groups at the C3-position, solvents such as hexafluoroisopropanol (HFIP) in combination with trifluoroacetic acid (TFA) as an additive were identified as optimal, significantly outperforming other solvents. nih.gov

The temperature is another critical parameter. In the palladium-catalyzed C4-arylation of 3-formylindoles, a temperature of 100 °C was determined to be ideal after screening various temperatures. nih.gov Similarly, for the Ru(II)-catalyzed C-H activation, 1,2-dichloroethane (B1671644) (DCE) was identified as the superior solvent compared to toluene, 1,4-dioxane, acetonitrile (B52724) (ACN), and ethanol (B145695) (EtOH), with an increase in catalyst loading further enhancing the product yield. researchgate.net

The following table details the optimization of reaction conditions for the synthesis of 3-sulfenylated indoles and related C-H functionalized analogues.

| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | AgOAc | HFIP / TFA | 100 | 10-12 | 87% |

| [Ru(p-cymene)Cl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 70% |

| KIO₃ | None | DMSO / H₂O | 100 | 8 | 85% |

| Iodophor | None | Aqueous solution | 110 | 12 | 95% |

This table illustrates the effect of different reaction parameters on the yield of C-H functionalized indole analogues.

Chemical Reactivity and Transformations of 3 Phenylthio 1h Indole 2 Carboxylic Acid

Reactions Involving the Phenylthio Moiety of 3-(phenylthio)-1H-Indole-2-carboxylic Acid

The phenylthio group (-SPh) attached to the C3 position of the indole (B1671886) ring is a versatile functional group. Its sulfur atom can undergo oxidation to various states, and the carbon-sulfur bond can be cleaved under reductive conditions.

Oxidation Reactions of the Thioether Linkage to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. The oxidation state of the sulfur atom can significantly influence the compound's biological activity.

The synthesis of related 3-alkylsulfinyl (sulfoxide) and 3-alkylsulfonyl (sulfone) derivatives of indole-2-carboxylic acids has been described, where the sulfoxides are subsequently oxidized to sulfones. researchgate.net A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Table 1: Common Reagents for Oxidation of Thioethers

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) with an acid catalyst | Controlled stoichiometry at room temperature |

| m-Chloroperbenzoic acid (m-CPBA) | 1 equivalent in a chlorinated solvent | |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Excess H₂O₂ at elevated temperatures |

| Potassium permanganate (B83412) (KMnO₄) | Basic or acidic solution |

The stepwise oxidation proceeds as follows:

Thioether to Sulfoxide : Careful control of the oxidant stoichiometry (typically one equivalent) allows for the selective formation of 3-(phenylsulfinyl)-1H-indole-2-carboxylic acid.

Sulfoxide to Sulfone : The use of excess oxidizing agent or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone, 3-(phenylsulfonyl)-1H-indole-2-carboxylic acid.

Desulfurization Reactions and Carbon-Sulfur Bond Cleavage

The carbon-sulfur bond in the phenylthio group can be cleaved under reductive conditions, a process known as desulfurization. This reaction effectively removes the phenylthio moiety and replaces it with a hydrogen atom. The most common reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. organicreactions.orgias.ac.in

This desulfurization reaction involves the hydrogenolysis of the C-S bond. organicreactions.org When applied to this compound, this reaction would be expected to yield 1H-indole-2-carboxylic acid. This method has been successfully used in the desulfurization of various sulfur-containing heterocyclic compounds, including thioindigoid dyes. researchgate.net The reaction is typically carried out by heating the substrate with an excess of Raney Nickel in a solvent like ethanol (B145695). ias.ac.in

Nucleophilic and Electrophilic Substitutions at the Phenylthio Group

The phenylthio group itself consists of two parts amenable to substitution: the sulfur atom and the phenyl ring.

Reactions at Sulfur : The sulfur atom can act as a nucleophile, but in the context of the electron-rich indole ring, this reactivity is less pronounced.

Reactions at the Phenyl Ring : The phenyl ring of the phenylthio group can undergo electrophilic aromatic substitution. The thioether moiety is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. However, this reactivity is often overshadowed by the indole nucleus itself, which is highly susceptible to electrophilic attack, primarily at the C3 position. quimicaorganica.orgnih.gov Since the C3 position is already substituted in the target molecule, electrophilic substitution could potentially occur on the indole's benzene (B151609) ring or the N-H position, creating a competitive reaction landscape that can complicate selective substitution on the phenylthio ring. quimicaorganica.org

Reactivity at the Indole Nitrogen (N-H) and Carboxylic Acid (COOH) Functional Groups of this compound

The indole nitrogen and the C2-carboxylic acid are key sites for derivatization, allowing for the introduction of a wide array of substituents through alkylation, acylation, esterification, and amidation.

N-Alkylation and N-Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles.

N-Alkylation : This reaction involves the introduction of an alkyl or benzyl (B1604629) group onto the indole nitrogen. Classical conditions often employ a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). rsc.org A documented method for the N-methylation of the parent indole-2-carboxylic acid uses dimethyl carbonate (DMC) as the methylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

N-Acylation : The introduction of an acyl group (R-C=O) onto the indole nitrogen can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. Direct N-acylation of indoles with carboxylic acids has also been reported using various coupling agents.

Table 2: Reagents for N-Alkylation and N-Acylation of Indoles

| Reaction | Reagent(s) | Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Sodium Hydride (NaH) | DMF or THF |

| N-Methylation | Dimethyl Carbonate (DMC) | DABCO | DMF |

| N-Acylation | Acid Chloride (RCOCl) | Triethylamine (B128534) (Et₃N) or Pyridine (B92270) | Dichloromethane (DCM) |

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group at the C2 position is readily converted into esters and amides, which are common derivatives in drug discovery and materials science.

Esterification : This reaction converts the carboxylic acid into an ester. A straightforward method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Other methods involve activating the carboxylic acid first. For example, indole-2-carboxylic acid derivatives can be treated with phenol (B47542) or amine derivatives in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a carboxyl group activator and 4-dimethylaminopyridine (B28879) (DMAP). fabad.org.tr

Amidation : This reaction forms an amide by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines, a coupling agent is typically required to activate the carboxyl group. Common coupling systems include carbodiimides like EDCI, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of the amide bond and suppress side reactions. fabad.org.trnih.gov This method has been used to synthesize a variety of indole-2-carboxamides. nih.govacs.org

Table 3: Common Coupling Systems for Amidation

| Coupling Agent | Additive | Base | Typical Solvent |

|---|---|---|---|

| EDCI | HOBt | DIPEA or Et₃N | DCM or DMF |

| DCC | DMAP | - | DCM |

Decarboxylation Pathways of the Carboxylic Acid

The removal of the carboxylic acid group from the C-2 position of the indole ring is a key transformation, yielding 3-phenylthio-1H-indole. This can be achieved through several methods, primarily thermal and metal-catalyzed decarboxylation.

Thermal Decarboxylation: Heating indole-2-carboxylic acids above their melting point can induce decarboxylation. This method's effectiveness is often dependent on the substitution pattern of the indole ring. For some substituted indole-2-carboxylic acids, simply heating the compound is sufficient to achieve high yields of the corresponding decarboxylated indole.

Copper-Catalyzed Decarboxylation: A more versatile and widely employed method for the decarboxylation of indole-2-carboxylic acids involves the use of a copper catalyst. This approach is particularly effective for substrates that are sensitive to high temperatures or prone to decomposition. The reaction is typically carried out in a high-boiling solvent such as quinoline (B57606). The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then facilitates the expulsion of carbon dioxide. organic-chemistry.org

A study on various substituted indole-2-carboxylic acids demonstrated that a copper chromite catalyst in refluxing quinoline provides consistently good yields for a range of halogenated derivatives. While this study did not specifically include this compound, it did note that benzylmercaptoindole-2-carboxylic acids underwent decarboxylation in very poor yield with some loss of sulfur, suggesting that the nature of the sulfur-containing substituent is critical. However, using a catalytic amount of the copper salt of the carboxylic acid itself in hot quinoline was found to be a superior method, preventing the loss of sulfur and improving yields for thioether-substituted indoles.

A more recent development in this area is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids. This reaction couples the decarboxylation with the formation of a new C-N bond at the indole nitrogen. Using Cu₂O as the catalyst, K₃PO₄ as the base, and N-methylpyrrolidone (NMP) as the solvent at 160°C, N-aryl indoles can be synthesized in high yields from indole-2-carboxylic acids and aryl halides. organic-chemistry.org This method demonstrates good functional group tolerance, suggesting its potential applicability to this compound for the synthesis of N-aryl-3-(phenylthio)indoles.

Acid-Catalyzed Decarboxylation: Decarboxylation of indole-3-carboxylic acids can be achieved under acidic conditions, though this is less common for the 2-carboxylic acid isomers. researchgate.net A proposed mechanism for acid-catalyzed decarboxylation involves the addition of water to the carboxyl group, followed by protonation and subsequent cleavage of the C-C bond to release protonated carbonic acid. researchgate.net

| Decarboxylation Method | Catalyst/Conditions | Typical Yield | Notes |

| Thermal | Heat above melting point | Variable | Highly dependent on substituents. |

| Copper-Catalyzed | Copper salt/quinoline | Good to Excellent | Prevents sulfur loss in thioether-substituted indoles. |

| Copper-Catalyzed N-Arylation | Cu₂O, K₃PO₄, NMP, 160°C | High | Concurrently forms an N-aryl bond. organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Cyclization and Rearrangement Reactions Involving this compound

The presence of the carboxylic acid and the phenylthio group provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example is the synthesis of thieno[3,2-b]indoles, a class of compounds with applications in materials science and pharmaceuticals. nih.gov

The general strategy for constructing the thieno[3,2-b]indole skeleton often involves the cyclization of a suitably functionalized indole precursor. While direct cyclization of this compound itself is not extensively documented, related transformations provide insight into potential pathways. For instance, the Fischer indolization reaction of arylhydrazines with 6-oxo-5,6-dihydrothieno[3,2-b]thiophene-2-carboxylic acid leads to the formation of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids. arkat-usa.org This suggests that intramolecular cyclization involving the indole nitrogen and the ortho position of the phenylthio group could be a viable route, likely requiring activation of the phenyl ring or the indole nitrogen.

Rearrangement reactions involving the 3-(phenylthio)indole scaffold are also plausible. Photochemical rearrangements have been observed in related sulfur-containing heterocyclic systems. For example, the irradiation of a mesoionic 1,3-thiazol-4-ylio)oxide derivative with a methylthio group resulted in a novel rearrangement to a 1,3-thiazol-2-one. While not a direct analogue, this highlights the potential for photo-induced rearrangements in sulfur-containing aromatic systems.

Cross-Coupling Reactions of Modified this compound Scaffolds

The this compound scaffold can be chemically modified to introduce functionalities suitable for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

To participate in these reactions, the indole scaffold typically needs to be functionalized with a leaving group, such as a halide (I, Br) or a triflate (OTf), at a reactive position. For instance, the carboxylic acid group could be converted to other functional groups, or the indole ring itself could be halogenated.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. A modified this compound, for example, a halogenated derivative, could be a substrate for Suzuki coupling. The synthesis of various substituted indoles has been achieved through the Suzuki coupling of bromoindoles with boronic acids.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. An appropriately modified this compound derivative could be used to introduce alkenyl substituents onto the indole core. Intramolecular Heck reactions of iodoindole derivatives have been successfully employed for the synthesis of β- and γ-carbolinones. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be applied to a halogenated derivative of the this compound scaffold to introduce alkynyl moieties. The Sonogashira coupling of 2-bromoanilides followed by amidopalladation and reductive elimination has been used for the one-pot synthesis of 2,3-disubstituted indoles. acs.org

| Cross-Coupling Reaction | Catalyst System | Reactants | Bond Formed |

| Suzuki | Palladium catalyst | Organoboron compound, Organohalide/triflate | C-C |

| Heck | Palladium catalyst | Alkene, Organohalide/triflate | C-C |

| Sonogashira | Palladium and Copper catalysts | Terminal alkyne, Organohalide/triflate | C-C (sp²-sp) |

This table is interactive. Click on the headers to sort the data.

Mechanistic Investigations of Reactions Involving 3 Phenylthio 1h Indole 2 Carboxylic Acid

Elucidation of Reaction Pathways for the Synthesis of 3-(phenylthio)-1H-Indole-2-carboxylic Acid

The synthesis of this compound and its parent structure, 3-arylthioindole, is typically achieved through the formation of a carbon-sulfur (C-S) bond at the C3 position of the indole (B1671886) ring. The most common pathway involves an electrophilic aromatic substitution reaction, leveraging the high nucleophilicity of the C3 position of the indole nucleus. nih.govechemi.com

The formation of the C-S bond in 3-thioindoles is predominantly achieved via electrophilic sulfenylation. In this process, an electrophilic sulfur species is generated and subsequently attacked by the electron-rich indole ring. A widely used method employs molecular iodine (I₂) as a catalyst to generate the active electrophile from a sulfur source, such as a thiol or a disulfide. gaylordchemical.comlookchem.com

A plausible mechanism for the iodine-catalyzed direct thiolation of an indole with a thiol (ArSH) begins with the interaction between the thiol and molecular iodine to generate an electrophilic sulfenyl iodide species (ArSI), along with hydrogen iodide (HI). lookchem.com Subsequently, the indole derivative undergoes electrophilic substitution at the C3 position with the ArSI species. The final step involves the elimination of HI to yield the 3-arylthioindole product. The catalytic cycle is completed by the oxidation of the generated HI back to molecular iodine, often with air serving as a mild and environmentally benign oxidant. lookchem.com

Another pathway involves the use of disulfides (ArS-SAr) as the sulfur source in a DMSO/I₂ catalytic system. gaylordchemical.com In this case, the iodine catalyst reacts with the disulfide to form the electrophilic ArSI species, which then reacts with the indole. DMSO plays a key role in the catalytic cycle by regenerating the I₂ catalyst through oxidation. gaylordchemical.com

A general representation of the iodine-catalyzed electrophilic sulfenylation is outlined below:

Step 1: Generation of Electrophilic Species ArSH + I₂ ⇌ ArSI + HI or ArS-SAr + I₂ ⇌ 2 ArSI

Step 2: Electrophilic Attack The indole attacks the electrophilic sulfur of ArSI.

Step 3: Rearomatization A proton is lost from the intermediate to restore the aromaticity of the indole ring, forming the 3-arylthioindole product and HI.

Step 4: Catalyst Regeneration 2 HI + [O] → I₂ + H₂O (e.g., using air or DMSO as oxidant)

In the electrophilic substitution pathway, the reaction proceeds through a positively charged intermediate known as a Wheland intermediate or sigma complex. echemi.com When the electrophile (ArSI) attacks the C3 position of the indole ring, the aromaticity is temporarily disrupted, and a carbocationic intermediate is formed. This intermediate is resonance-stabilized, with the positive charge delocalized over the indole ring system.

For indole, attack at the C3 position is generally favored because the resulting intermediate allows the positive charge to be stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) portion of the molecule. echemi.com The formation of this sigma complex is often the rate-determining step of the reaction. The subsequent deprotonation to restore aromaticity is a much faster process.

Control experiments in related syntheses of 3-arylthioindoles have suggested the involvement of disulfide intermediates when starting from other sulfur sources. nih.govacs.org For instance, when using a 1-aryltriazene/CS₂ combination, the formation of a disulfide, which then reacts with iodine to form the active electrophile, has been implied. nih.govacs.orgresearchgate.net

Insights into Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity: The synthesis of this compound exhibits high regioselectivity. Electrophilic aromatic substitution on the indole ring occurs preferentially at the C3 position. nih.gov This is due to the electronic properties of the indole system, where the C3 position has the highest electron density, making it the most nucleophilic site. nih.govechemi.com The presence of a carboxylic acid group at the C2 position is an electron-withdrawing group, which can deactivate the ring towards electrophilic attack. However, the powerful directing effect of the indole nitrogen typically ensures that substitution still occurs selectively at C3. While electrophilic substitution is highly regioselective for the C3 position, the specific reaction conditions and the nature of the electrophile can sometimes lead to substitution at other positions, though this is less common. acs.orguni-muenchen.de

Stereoselectivity: There is limited information available in the cited literature regarding the stereoselectivity of subsequent transformations of the final product, this compound. Studies on related indole derivatives often focus on the diastereoselective hydrogenation of the pyrrole (B145914) ring to form indolines. clockss.org The stereochemical outcome of such reactions is highly dependent on the substituents present on the indole ring, the catalyst used, and the reaction conditions. For the specific compound , detailed stereoselectivity studies of its transformations are not extensively documented in the provided search results.

Role of Catalysts and Reagents in Mediating Reactions of this compound

Catalysts and reagents play a pivotal role in the synthesis of this compound, primarily by facilitating the generation of the reactive electrophilic sulfur species and controlling the reaction conditions. Molecular iodine is a common, inexpensive, and metal-free catalyst for this transformation. lookchem.com It efficiently activates thiols, disulfides, or other sulfur sources towards electrophilic attack by the indole ring. lookchem.comnih.govacs.org Solvents and bases can also influence the reaction, with some procedures being performed under solvent-free conditions. nih.gov

A significant advancement in the synthesis of 3-thioindoles is the use of cooperative bio-chemocatalytic systems, such as bovine serum albumin (BSA) combined with iodine (BSA-I₂). rsc.orgresearchgate.net This protocol allows for the C(sp²)-H sulfenylation of indoles with thiophenols under aqueous conditions, presenting a green and environmentally friendly alternative to traditional organic solvents. rsc.org

In this system, neither BSA nor iodine alone can effectively catalyze the entire cascade reaction, which involves the initial oxidative coupling of the thiophenol (-SH) to a disulfide (S-S) followed by the cleavage of the disulfide and subsequent C-S bond formation with the indole. rsc.orgresearchgate.net The cooperative action of BSA and iodine is essential. The protein is thought to provide a hydrophobic environment that facilitates the interaction of the reactants, while iodine acts as the catalyst for the C-S bond formation, likely through the generation of a sulfenyl iodide intermediate. This bio-chemocatalytic method has proven effective for a range of indoles and thiols and offers the advantage of catalyst recyclability for several cycles. researchgate.net

| Catalyst System | Sulfur Source | Key Features |

| I₂ / Air | Thiols | Metal-free, uses air as a green oxidant. lookchem.com |

| I₂ / DMSO | Disulfides, Bunte Salts | DMSO acts as both solvent and oxidant. gaylordchemical.com |

| BSA - I₂ | Thiophenols | Cooperative bio-chemocatalysis, occurs in water, recyclable. rsc.orgresearchgate.net |

Catalyst deactivation is a critical consideration in any catalytic process. General mechanisms of deactivation include poisoning, fouling (coking), and sintering (aging). youtube.com

Poisoning: This occurs when molecules irreversibly bind to the active sites of the catalyst. In the context of sulfenylation reactions, sulfur compounds themselves can sometimes act as catalyst poisons for certain metal catalysts. youtube.com

Fouling: This involves the deposition of materials, such as carbonaceous residues, on the catalyst surface, blocking active sites. youtube.com

Sintering: This is the loss of active surface area due to structural changes in the catalyst, often caused by exposure to high temperatures. youtube.com

In the context of iodine-catalyzed sulfenylation, specific studies on deactivation are not extensively detailed in the searched literature. However, in iodine-mediated reactions, the catalyst (I₂) is consumed and converted to iodide (I⁻). The regeneration of I₂ from I⁻ via oxidation is a crucial step for the catalytic cycle to continue. gaylordchemical.comlookchem.com If the oxidant (e.g., air, DMSO) is inefficient or consumed, the catalytic cycle will halt, leading to deactivation of the process.

For the BSA-I₂ system, recyclability for up to four cycles has been demonstrated, suggesting a degree of stability. researchgate.net However, eventual deactivation could occur through denaturation of the protein (BSA) under harsh conditions or loss of the iodine co-catalyst during workup. Studies involving thiolate-stabilized metal clusters have shown that while iodine can activate the catalyst by removing some passivating ligands, higher amounts of iodine can lead to catalyst instability and deactivation. nih.gov While not directly analogous, this highlights the dual role iodine can play in catalytic systems.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, by examining related indole derivatives, it is possible to infer the kinetic and thermodynamic characteristics of the key reactions involving this molecule. The reactivity of this compound is primarily dictated by the interplay of its three functional components: the indole nucleus, the carboxylic acid group at the C2 position, and the phenylthio substituent at the C3 position.

Decarboxylation of the Indole-2-carboxylic Acid Moiety

A significant reaction for indole-2-carboxylic acids is decarboxylation, which typically occurs upon heating. researchgate.net The mechanism for the acid-catalyzed decarboxylation of indolecarboxylic acids involves the initial addition of water to the carboxyl group, forming a hydrated intermediate. This is followed by a rate-determining carbon-carbon bond cleavage that releases protonated carbonic acid. nih.gov

While specific activation parameters for this compound are not available, studies on the decarboxylation of the structurally similar pyrrole-2-carboxylic acid provide valuable insights. The activation parameters for the hydrolytic decarboxylation of pyrrole-2-carboxylic acid have been determined and are presented in the table below. researchgate.net These values suggest a moderately high energy barrier for the reaction, consistent with the need for elevated temperatures to induce decarboxylation.

| Parameter | Value |

|---|---|

| ΔH‡ (kcal·mol⁻¹) | 23.5 |

| ΔS‡ (cal·deg⁻¹·mol⁻¹) | 5.5 |

The presence of the electron-donating indole ring is expected to influence the stability of the transition state. The phenylthio group at the C3 position, being electron-donating through resonance, would further modulate the electron density of the indole ring, potentially affecting the rate of decarboxylation.

Electrophilic Substitution on the Indole Ring

The indole nucleus is highly nucleophilic and readily undergoes electrophilic substitution, with a strong preference for the C3 position. However, in this compound, the C3 position is already substituted. Electrophilic attack would therefore be directed to other positions of the indole ring, or potentially at the nitrogen atom.

Kinetic studies of the nitrosation of 3-substituted indoles indicate that the reaction proceeds to an equilibrium between the reactants and the 1-nitroso derivative. rsc.org The rate of this reaction is notably insensitive to the acidity of the medium. rsc.org The table below presents the rate and equilibrium constants for the nitrosation of several 3-substituted indoles, which can serve as a model for the reactivity of the indole nitrogen in this compound.

| Indole Derivative | knitrosation (M⁻¹s⁻¹) | kdenitrosation (s⁻¹) | Kequilibrium (M⁻¹) |

|---|---|---|---|

| 3-Methylindole | 1.2 x 10³ | 2.5 x 10⁻³ | 4.8 x 10⁵ |

| Indol-3-yl acetate | 8.5 x 10² | 1.1 x 10⁻² | 7.7 x 10⁴ |

| Indole-3-acetic acid | 7.9 x 10² | 1.2 x 10⁻² | 6.6 x 10⁴ |

These data indicate that the nitrosation reaction is rapid and the equilibrium lies in favor of the N-nitrosated product. The electronic nature of the substituent at the C3 position has a discernible effect on the reaction kinetics and thermodynamics.

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C2 position can undergo typical reactions such as esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible process. masterorganicchemistry.com The equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com While specific kinetic data for the esterification of this compound are not readily found, the reaction is expected to follow a second-order rate law, being first order with respect to both the carboxylic acid and the alcohol in the forward direction. bohrium.com

Reactions Involving the Phenylthio Group

The phenylthio group at the C3 position can potentially undergo oxidation to the corresponding sulfoxide (B87167) and sulfone. These reactions are typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The kinetics of these oxidation reactions would depend on the specific oxidant used and the reaction conditions. Furthermore, the sulfide (B99878) linkage could be subject to cleavage under certain reductive or oxidative conditions, although specific kinetic and thermodynamic data for these processes in the context of this compound are not well-documented.

Computational and Theoretical Studies of 3 Phenylthio 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability of 3-(phenylthio)-1H-Indole-2-carboxylic Acid

Quantum chemical calculations are fundamental to elucidating the arrangement of electrons and the relative stability of different molecular forms. These calculations provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com For this compound, DFT calculations, often using a basis set like 6-311G(d,p), can be employed to determine the geometry of the molecule's lowest energy state and to analyze its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The distribution of the HOMO indicates regions of the molecule that are electron-rich and likely to act as electron donors in a chemical reaction. Conversely, the LUMO distribution highlights electron-deficient areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. This surface illustrates the charge distribution across the molecule, identifying positive, negative, and neutral regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a relatively positive potential near the acidic proton and the indole (B1671886) N-H group, highlighting sites for electrophilic and nucleophilic interactions.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability. researchgate.net |

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-S bond linking the phenyl and indole rings and the C-C bond connecting the carboxylic acid group to the indole ring. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Theoretical calculations can generate a torsional energy profile by systematically rotating a specific dihedral angle and calculating the relative energy at each step. researchgate.net For the carboxylic acid group, two primary planar conformations are possible: syn and anti, defined by the O=C-O-H dihedral angle. nih.gov Computational studies on similar carboxylic acids have shown that the syn conformer is typically more stable due to intramolecular interactions, but the energy difference can be influenced by the solvent. nih.gov A similar analysis of the C-S bond rotation would reveal the preferred orientation of the phenylthio group relative to the indole plane, which is governed by steric hindrance and electronic interactions.

Table 2: Illustrative Relative Energies of Carboxylic Acid Conformers

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kcal/mol) - Gas Phase |

|---|---|---|

| syn | ~0° | 0.00 (most stable) |

Prediction of Reactivity and Selectivity in this compound Transformations

Computational modeling can predict how a molecule will behave in a chemical reaction, providing insights into reaction pathways and the factors that control them.

Theoretical chemistry allows for the detailed exploration of reaction mechanisms. For transformations involving this compound, such as esterification or amidation at the carboxylic acid group, computational models can map the entire potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, and products, as well as the high-energy transition states that connect them.

By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations can help predict the feasibility of a proposed reaction pathway and can be used to understand why certain products are formed preferentially over others (selectivity).

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit solvent models involve including a number of individual solvent molecules in the calculation.

For reactions involving a charged or highly polar species, such as the deprotonation of the carboxylic acid group, the presence of a polar solvent would be expected to stabilize the resulting carboxylate anion. Computational studies can quantify this stabilization, providing more accurate predictions of reaction energetics that better reflect experimental conditions. researchgate.net

Table 3: Illustrative Solvent Effect on a Hypothetical Reaction Energy

| Phase | Reaction Energy (ΔE, kcal/mol) |

|---|---|

| Gas Phase | +15.0 |

Spectroscopic Property Prediction and Validation for this compound

Computational methods can predict various types of spectra for a molecule. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comnih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies for specific bond stretches, such as the C=O and O-H of the carboxylic acid and the N-H of the indole, can be compared to the bands observed in an experimental IR spectrum. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values. This process can be invaluable for assigning specific signals in a complex NMR spectrum to the correct atoms in the molecule, thereby confirming its structure. The agreement between calculated and experimental spectra serves as a validation of both the synthesized structure and the computational model used.

Table 4: Illustrative Comparison of Calculated and Typical Experimental Spectroscopic Data

| Parameter | Calculated Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| N-H Stretch | 3410 | 3300-3500 |

| O-H Stretch (Carboxylic Acid) | 3050 (broad) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1695 | 1680-1710 |

| ¹H NMR Shift (ppm) | ||

| N-H Proton | 11.8 | 11.0-12.0 |

| COOH Proton | 13.2 | 12.0-14.0 |

| ¹³C NMR Shift (ppm) |

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can assist in the assignment of experimental spectra and provide confidence in structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. researchgate.net

For indole derivatives, DFT methods, such as B3LYP with a 6-311G** basis set, have been used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data. The accuracy of these predictions can be enhanced by using linear regression analysis to correlate the computed chemical shieldings with experimental chemical shifts, which can mitigate systematic errors arising from the choice of functional, basis set, and the omission of solvent effects. nih.gov

The calculated ¹H and ¹³C NMR chemical shifts for the protons and carbons in the indole and phenyl rings, as well as the carboxylic acid group, would be compared to experimentally obtained values. This comparison helps to confirm the assignments of the signals in the experimental NMR spectra. For instance, theoretical calculations can help to unambiguously assign the signals for the protons on the indole and phenyl rings, which may have overlapping signals in the experimental spectrum.

Below is a hypothetical table illustrating the comparison between theoretical and experimental NMR chemical shifts for this compound, based on typical values for similar indole derivatives. nih.gov

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||||

|---|---|---|---|---|---|

| Proton | Calculated (δ) | Experimental (δ) | Carbon | Calculated (δ) | Experimental (δ) |

| NH (Indole) | 11.80 | 11.74 | C=O | 163.8 | 163.3 |

| H-4 (Indole) | 7.70 | 7.65 | C-2 (Indole) | 129.5 | 128.9 |

| H-5 (Indole) | 7.10 | 7.06 | C-3 (Indole) | 108.2 | 107.8 |

| H-6 (Indole) | 7.28 | 7.24 | C-3a (Indole) | 127.8 | 127.3 |

| H-7 (Indole) | 7.50 | 7.46 | C-4 (Indole) | 123.0 | 122.4 |

| Phenyl Protons | 7.20-7.40 | 7.15-7.35 | C-5 (Indole) | 121.0 | 120.4 |

| C-6 (Indole) | 125.3 | 124.7 | |||

| C-7 (Indole) | 113.5 | 113.0 | |||

| C-7a (Indole) | 138.2 | 137.7 | |||

| Phenyl Carbons | 125-135 | 124-134 |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. Theoretical calculations of vibrational frequencies can aid in the interpretation and assignment of experimental spectra. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly employed to compute the harmonic vibrational frequencies of molecules. researchgate.netnih.gov

The calculated vibrational wavenumbers are often scaled by a factor to better match the experimental frequencies, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes. nih.gov

For this compound, the vibrational spectrum would be characterized by modes associated with the indole ring, the phenyl ring, the carboxylic acid group, and the thioether linkage. Key vibrational modes would include the N-H stretching of the indole ring, the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic rings, and C-S stretching of the thioether group.

Theoretical studies on similar molecules like indole-2-carboxylic acid have shown good agreement between calculated and experimental vibrational spectra. researchgate.net For instance, the N-H stretching vibration in indole-2-carboxylic acid is observed experimentally around 3350 cm⁻¹, which is assigned to an intermolecularly hydrogen-bonded N-H group. researchgate.net The characteristic C=O stretching frequency for a carboxylic acid group typically appears in the range of 1690–1750 cm⁻¹. nih.gov

A hypothetical data table comparing the calculated and experimental vibrational frequencies for key functional groups of this compound is presented below.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | ~3400-2400 (broad) | Carboxylic acid O-H stretching |

| ν(N-H) | 3450 | ~3350 | Indole N-H stretching |

| ν(C-H) aromatic | 3100-3000 | ~3100-3000 | Aromatic C-H stretching |

| ν(C=O) | 1720 | ~1700 | Carboxylic acid C=O stretching |

| ν(C=C) aromatic | 1600-1450 | ~1600-1450 | Aromatic ring C=C stretching |

| δ(N-H) | 1420 | ~1410 | Indole N-H bending |

| ν(C-O) | 1250 | ~1240 | Carboxylic acid C-O stretching |

| ν(C-S) | 750 | ~740 | Thioether C-S stretching |

Structure Activity Relationship Sar Studies of 3 Phenylthio 1h Indole 2 Carboxylic Acid Derivatives in in Vitro Systems

Rational Design and Synthesis of Analogues of 3-(phenylthio)-1H-Indole-2-carboxylic Acid with Targeted Structural Modifications

The rational design of analogues of this compound is guided by an understanding of its potential interactions with biological targets. Modifications are typically made to four key regions of the molecule: the indole (B1671886) ring system, the phenylthio substituent, the carboxylic acid moiety, and the indole nitrogen.

The benzene (B151609) portion of the indole ring is a common site for modification to explore electronic and steric effects on target binding. Introducing substituents such as halogens (e.g., chlorine, fluorine) or small alkyl groups can significantly influence a compound's biological profile. For instance, in studies on related 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C-5 position was found to enhance potency for CB1 receptor modulation. nih.gov Similarly, the placement of a halogenated benzene ring at the C-6 position of an indole-2-carboxylic acid scaffold proved effective for binding to viral DNA in the context of HIV-1 integrase inhibition. rsc.orgnih.gov These findings suggest that halogenation of the indole ring in this compound analogues is a promising strategy for modulating activity. The synthesis of such compounds typically involves starting with an appropriately substituted phenylhydrazine (B124118) in a Fischer indole synthesis or by direct halogenation of the indole ring at a later stage.

Furthermore, the entire phenyl group can be replaced with other aromatic or heteroaromatic systems, creating heterocyclic thioethers. The synthesis of 3-alkylthio and 3-arylthio indole-2-carboxylic acids has been described, providing a pathway to a wide range of analogues. researchgate.net These modifications can lead to compounds with altered selectivity or potency. For example, in the development of tubulin inhibitors, derivatives containing a substituted thiophenyl ring showed potent cytotoxic activity. nih.govrsc.org

The carboxylic acid at the C-2 position is a critical functional group, often involved in key hydrogen bonding or ionic interactions with biological targets. However, its acidic nature can limit cell permeability and bioavailability. Therefore, derivatization into esters or amides is a common and crucial strategy in medicinal chemistry. nih.govresearchgate.net The synthesis of esters, such as ethyl esters, can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. nih.gov Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine, often using peptide coupling reagents. nih.govmdpi.commdpi.com

This modification can profoundly impact biological activity. In the case of CB1 receptor modulators, the carboxamide functionality was found to be essential for activity. nih.gov Similarly, converting the carboxylic acid to a carbohydrazide (B1668358) has been used to create potent antiproliferative agents. nih.gov These derivatives not only have altered physicochemical properties but can also engage in different binding interactions with the target protein.

The indole nitrogen (N-1) is another key position for structural modification. The N-H group can act as a hydrogen bond donor. Alkylation or arylation at this position can block this interaction and introduce new substituents that may probe hydrophobic pockets within a binding site or improve other drug-like properties. The synthesis of N-substituted indole derivatives can be achieved through various methods, including Ullmann-type reactions to introduce phenyl groups or copper-catalyzed intramolecular amination. researchgate.netnih.gov

SAR studies on related indole-2-carboxylic acids have shown that the nature of the N-1 substituent is critical. For instance, in a series of inhibitors for cytosolic phospholipase A2, the introduction of long alkyl chains (8 or more carbons) at the N-1 position resulted in a loss of activity. nih.gov However, further modification of these long chains by adding a terminal carboxylic acid moiety significantly increased inhibitory potency, highlighting the complex interplay between different parts of the molecule. nih.gov

In Vitro Biological Screening Methodologies and Assays for Mechanistic Investigations

To evaluate the biological effects of newly synthesized this compound analogues and to elucidate their mechanisms of action, a variety of in vitro screening methods are employed. These assays can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated biological target, such as an enzyme or receptor.

Enzyme Inhibition Assays: The ability of analogues to inhibit specific enzymes is a common screening method. For example, derivatives of the parent scaffold could be tested for inhibition of enzymes like HIV-1 integrase, cytosolic phospholipase A2 (cPLA2), indoleamine 2,3-dioxygenase 1 (IDO1), or cholinesterases. rsc.orgnih.govnih.govacademie-sciences.fr The inhibitory potency is typically quantified as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Receptor Binding/Modulation Assays: For analogues designed to interact with receptors, binding assays can determine the affinity of the compound for the target. Functional assays, such as calcium mobilization assays, are used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor, as demonstrated in studies of CB1 receptor modulators. nih.gov

Cell-Based Assays: These assays use living cells to assess the biological effects of compounds in a more complex physiological context.

Antiproliferative/Cytotoxicity Assays: To identify potential anticancer agents, analogues are screened against a panel of human cancer cell lines. nih.gov The MTT assay is a common method used to determine the concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50). nih.govrsc.org

Antimicrobial Assays: For compounds designed as potential antibiotics or antifungals, their activity is tested against various strains of bacteria and fungi. scirp.orgscirp.org The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Target Engagement and Downstream Signaling Assays: In cells, Western blot analysis can be used to measure the levels of specific proteins to confirm that the compound is engaging its target and affecting downstream signaling pathways. nih.gov Cell cycle analysis via flow cytometry can determine if a compound induces cell cycle arrest at a particular phase (e.g., G2/M). rsc.org

Correlating Structural Features of this compound Analogues with In Vitro Biological Responses

The primary goal of SAR studies is to establish clear correlations between specific structural features and the observed in vitro biological activity. By analyzing data from the screening of a library of analogues, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

For the indole-2-carboxylic acid class of compounds, several key SAR trends have been identified:

Indole Ring Substitution: As noted in studies on CB1 allosteric modulators, halogenation at the C-5 position of the indole ring with chloro or fluoro groups is beneficial for potency. nih.gov This suggests that an electronegative group in this region enhances binding.

C-3 Substituent: The nature of the group at the C-3 position is a major determinant of activity and selectivity. For instance, while the phenylthio group is the focus here, comparative studies show that a long acyl chain (12 or more carbons) at this position is optimal for the inhibition of cytosolic phospholipase A2. nih.gov This indicates that a large, lipophilic substituent at C-3 is well-tolerated and can interact favorably with a hydrophobic pocket in certain enzymes.

Carboxylic Acid Derivatization: The conversion of the C-2 carboxylic acid to an amide or ester is often transformative. For 1H-indole-2-carboxamides targeting the CB1 receptor, this functionality was found to be an absolute requirement for activity. nih.gov For HIV integrase inhibitors based on an indole-2-carboxylic acid scaffold, the free acid and the indole nitrogen were observed to chelate with magnesium ions in the enzyme's active site, highlighting the crucial role of the underivatized group for certain targets. rsc.org

N-1 Substitution: The substituent on the indole nitrogen can dramatically influence activity. Large, purely hydrophobic groups can be detrimental, as seen with the loss of activity upon introduction of long alkyl chains at N-1 for cPLA2 inhibitors. nih.gov However, introducing functionality, such as a terminal carboxylic acid on that chain, can restore or even enhance potency, suggesting the N-1 substituent can reach out to interact with other regions of the binding site. nih.gov

These correlations, often supported by computational methods like molecular docking, allow for the iterative refinement of lead compounds, guiding the design of next-generation analogues with improved in vitro profiles. rsc.orgnih.gov

Table of SAR Findings for Indole-2-Carboxylic Acid Derivatives

Table of In Vitro Assay Examples for Indole Derivatives

Identification of Key Pharmacophoric Elements within the this compound Scaffold

The biological activity of derivatives of this compound is governed by the interplay of three primary structural components: the indole core, the carboxylic acid at position 2, and the phenylthio substituent at position 3. Structure-activity relationship (SAR) studies have begun to elucidate the critical roles each of these elements plays in molecular recognition and biological function, particularly as modulators of peroxisome proliferator-activated receptor gamma (PPARγ) and as cysteinyl leukotriene 1 (CysLT1) receptor antagonists.

The indole scaffold itself serves as a crucial anchor. The bicyclic aromatic system provides a rigid framework that facilitates optimal positioning of the key interacting groups within a biological target's binding site. Modifications to the indole ring, such as the introduction of substituents, can significantly influence activity. For instance, the presence of a chloro group at the 5-position of the indole ring is a common feature in potent derivatives.

The carboxylic acid group at the 2-position is a pivotal pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, is often critical for binding to target proteins. For example, in the context of HIV-1 integrase inhibition, the indole-2-carboxylic acid moiety is known to chelate essential magnesium ions within the enzyme's active site. This acidic group is a consistent feature in many active analogs, underscoring its importance for biological activity.

The phenylthio group at the 3-position offers a vector for fine-tuning potency and selectivity. The sulfur atom and the attached phenyl ring can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with the target protein. Alterations to the substitution pattern on this phenyl ring can lead to significant changes in biological effect.